Sigma-1 Receptor Affinity: Differentiation from 1-Benzoylpiperazine via N-Alkylation Impact
While direct sigma-1 receptor affinity data for 1-(4-methylbenzoyl)-4-phenylpiperazine is not available, its structural analog 1-benzoylpiperazine exhibits negligible sigma receptor binding (Ki > 10,000 nM) [1]. In contrast, the N-alkylated derivative 1-benzyl-4-phenylbutylpiperazine shows a Ki of 125 nM, representing a >80-fold increase in affinity [1]. This class-level inference suggests that 1-(4-methylbenzoyl)-4-phenylpiperazine, which lacks the critical N-alkylation, will have minimal sigma-1 affinity, making it a useful negative control or a scaffold requiring further derivatization for sigma-targeted applications.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly reported; inferred to be >10,000 nM based on 1-benzoylpiperazine analog |
| Comparator Or Baseline | 1-Benzoylpiperazine: Ki > 10,000 nM; 1-Benzyl-4-phenylbutylpiperazine: Ki = 125 nM |
| Quantified Difference | >80-fold increase from 1-benzoylpiperazine to N-alkylated derivative |
| Conditions | Radioligand binding assay using [³H]-(+)-pentazocine in guinea pig brain membranes |
Why This Matters
Defines the compound's utility as a sigma-inactive control or as a precursor for creating high-affinity sigma ligands through targeted N-alkylation, crucial for designing selective pharmacological probes.
- [1] Ablordeppey, S. Y., Fischer, J. B., & Glennon, R. A. (2000). Is a nitrogen atom an important pharmacophoric element in sigma ligand binding? Bioorganic & Medicinal Chemistry, 8(8), 2105-2111. View Source
